N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide
Description
N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyridinyl-oxadiazole scaffold. The 1,2,4-oxadiazole ring is substituted with a 3-methylphenyl group, while the piperidine nitrogen is connected to a 4-fluorophenyl ethyl moiety via a carboxamide bond.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-18-5-3-6-22(17-18)25-32-28(36-33-25)24-7-4-14-30-26(24)34-15-12-21(13-16-34)27(35)31-19(2)20-8-10-23(29)11-9-20/h3-11,14,17,19,21H,12-13,15-16H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFWUPZWBAVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an oxadiazole unit. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been widely studied. These compounds exhibit various pharmacological effects including:
- Anticancer Activity : Several studies have reported that 1,2,4-oxadiazole derivatives can inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : There is evidence suggesting that these compounds possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.
Anticancer Activity
Recent research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines.
The anticancer effects are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as topoisomerases and histone deacetylases (HDACs) .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
A study involving the compound demonstrated its effectiveness against human colon adenocarcinoma (HT-29) and breast cancer cell lines. The IC50 values ranged from 18.17 µM to 30.14 µM across different concentrations, indicating moderate cytotoxicity when compared to standard chemotherapeutics like vinblastine .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of oxadiazole derivatives. The compound showed activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Enterococcus faecalis | Moderate Inhibition |
| Bacillus cereus | Moderate Inhibition |
Anti-inflammatory Activity
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Pharmacological and Functional Insights
- Receptor Affinity : The target compound’s 4-fluorophenyl ethyl group is analogous to fluorophenyl-containing derivatives in , which showed high affinity for neurotensin receptors (Ki <50 nM). However, the oxadiazole-pyridine linkage may alter selectivity compared to pyrazole-based analogues .
- Enzyme Inhibition : ML267 () highlights the importance of heterocyclic thioamide groups in enzyme inhibition. Replacing oxadiazole with thiadiazole (as in ) could modulate potency against bacterial targets .
- SAR Trends :
- Fluorophenyl Position : Substitution at the para position (as in the target compound) enhances metabolic stability compared to ortho/meta positions .
- Oxadiazole vs. Thiadiazole : Oxadiazole’s electronegativity may improve membrane permeability, whereas thiadiazole (e.g., ) could enhance hydrogen bonding .
Computational and Experimental Data Gaps
- No direct binding or inhibition data for the target compound is available in the provided evidence. Predictions rely on structural similarity principles (e.g., Tanimoto/Dice similarity metrics for ligand-based screening, as per ) .
- Contradictions arise in substituent effects: For example, methoxy groups () improve solubility but may reduce CNS penetration compared to fluorophenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
